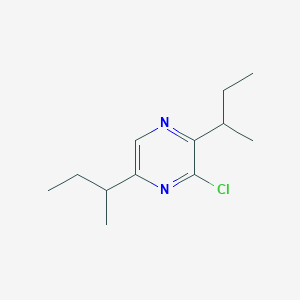
Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)-: is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazines are known for their broad-spectrum antimicrobial activity and are widely used in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine derivatives often involves multi-step processes. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boron reagents with halides under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of pyrazine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired derivative and its applications.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazine N-oxides, while substitution reactions can yield various halogenated pyrazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Pyrazine derivatives are used as intermediates in the synthesis of various organic compounds. They are also used as ligands in coordination chemistry.
Biology: Pyrazine derivatives exhibit antimicrobial activity and are used in the development of antibiotics and other antimicrobial agents .
Medicine: Pyrazine derivatives are investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Pyrazine derivatives are used as flavoring agents in the food industry and as precursors in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of pyrazine, 3-chloro-2,5-bis(1-methylpropyl)- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may involve the disintegration of the cell envelope, inhibition of translational and transcriptional processes, and generation of reactive oxygen species .
Comparación Con Compuestos Similares
- Pyrazine, 2-chloro-3-(2-methylpropyl)-
- Pyrazine, 2,3-dimethyl-5-(1-methylpropyl)-
- Pyrazine, (2-methylpropyl)-
Uniqueness: Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methylpropyl groups can affect its interactions with other molecules and its overall stability .
Propiedades
Número CAS |
88346-47-8 |
|---|---|
Fórmula molecular |
C12H19ClN2 |
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
2,5-di(butan-2-yl)-3-chloropyrazine |
InChI |
InChI=1S/C12H19ClN2/c1-5-8(3)10-7-14-11(9(4)6-2)12(13)15-10/h7-9H,5-6H2,1-4H3 |
Clave InChI |
MCTAFUUCPZHXMN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CN=C(C(=N1)Cl)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene](/img/structure/B14389092.png)
![1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B14389093.png)
![1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene](/img/structure/B14389095.png)
![(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B14389111.png)
![2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile](/img/structure/B14389113.png)
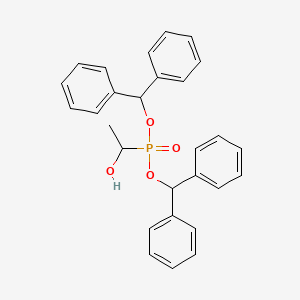

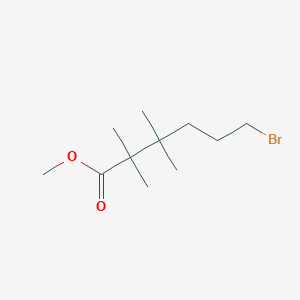
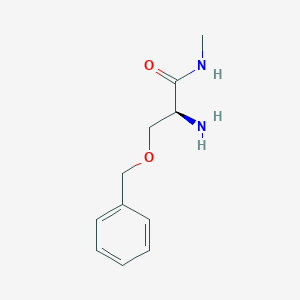
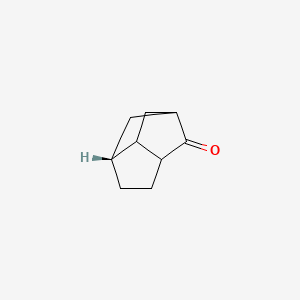

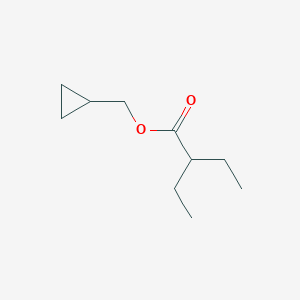
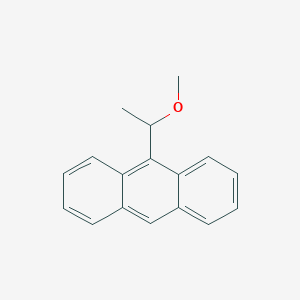
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
